molecular formula C32H48N4O9S2 B11657393 N,N'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)

N,N'-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide)

Cat. No.: B11657393
M. Wt: 696.9 g/mol
InChI Key: ZAUYDHKSVFGBBZ-UHFFFAOYSA-N
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Description

N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide): is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as sulfonamides, ethers, and amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) typically involves multi-step organic reactions. The process begins with the preparation of the core structure, 1,4,10-trioxa-7,13-diazacyclopentadecane, through a series of etherification and amination reactions. This intermediate is then subjected to acylation reactions with 4-methylbenzenesulfonyl chloride to introduce the sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide groups can form hydrogen bonds with active sites, inhibiting enzyme activity. The compound’s structure allows it to interact with multiple pathways, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(benzenesulfonamide): Similar structure but lacks the methyl groups on the benzene rings.

    N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-chlorobenzenesulfonamide): Contains chlorine atoms instead of methyl groups.

Uniqueness

The presence of the 4-methylbenzenesulfonamide groups in N,N’-[1,4,10-trioxa-7,13-diazacyclopentadecane-7,13-diylbis(1-oxobutane-1,2-diyl)]bis(4-methylbenzenesulfonamide) imparts unique chemical and biological properties, making it distinct from other similar compounds. These modifications can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C32H48N4O9S2

Molecular Weight

696.9 g/mol

IUPAC Name

4-methyl-N-[1-[13-[2-[(4-methylphenyl)sulfonylamino]butanoyl]-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]-1-oxobutan-2-yl]benzenesulfonamide

InChI

InChI=1S/C32H48N4O9S2/c1-5-29(33-46(39,40)27-11-7-25(3)8-12-27)31(37)35-15-19-43-20-16-36(18-22-45-24-23-44-21-17-35)32(38)30(6-2)34-47(41,42)28-13-9-26(4)10-14-28/h7-14,29-30,33-34H,5-6,15-24H2,1-4H3

InChI Key

ZAUYDHKSVFGBBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)N1CCOCCN(CCOCCOCC1)C(=O)C(CC)NS(=O)(=O)C2=CC=C(C=C2)C)NS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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